molecular formula C12H14F3N5O2S B2732399 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421459-41-7

1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2732399
CAS No.: 1421459-41-7
M. Wt: 349.33
InChI Key: ABTWRWSEVDZJGC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolinone class, characterized by a trifluoromethyl-substituted triazolone core linked to a thiophen-2-ylmethyl urea moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene moiety may contribute to π-π interactions in biological targets .

Properties

IUPAC Name

1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5O2S/c1-19-9(12(13,14)15)18-20(11(19)22)5-4-16-10(21)17-7-8-3-2-6-23-8/h2-3,6H,4-5,7H2,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTWRWSEVDZJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NCC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves multiple steps. Typically, it starts with the formation of the triazole ring through the reaction of hydrazine with a suitable precursor. This is followed by the introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide under specific conditions. The final step involves the coupling of the triazole intermediate with thiophen-2-ylmethyl isocyanate to form the target urea derivative.

Industrial Production Methods: Industrial synthesis may vary in scale and efficiency, often leveraging high-throughput methods and optimization of reaction conditions to achieve maximum yield and purity. Specific catalysts and temperature controls are critical to ensure the consistency and quality of the product.

Chemical Reactions Analysis

1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

Types of Reactions:

  • Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: The carbonyl group in the triazole ring can be reduced to an alcohol using reducing agents like sodium borohydride.

  • Substitution: The trifluoromethyl group is relatively inert but can participate in nucleophilic substitution under specific conditions.

Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and strong nucleophiles for substitution reactions are commonly employed. Conditions vary depending on the desired transformation, typically involving controlled temperatures and pH.

Major Products: Products depend on the type of reaction, for example, thiophene sulfoxide from oxidation or a hydroxyl derivative from reduction of the triazole carbonyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H13F3N4O4C_{16}H_{13}F_3N_4O_4 and a molecular weight of approximately 382.29g/mol382.29\,g/mol. Its structure includes a triazole ring and thiophene moiety, which are known for their biological activity.

Urease Inhibition

Urease is an enzyme implicated in various medical conditions such as kidney stones and peptic ulcers. Recent studies indicate that compounds with similar structures to thiourea can act as effective urease inhibitors. The synthesis of derivatives like 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea suggests potential efficacy in inhibiting urease activity, thus providing therapeutic avenues for managing urease-related disorders .

Anticancer Activity

Research has demonstrated that urea and thiourea derivatives exhibit anticancer properties. The compound's structural features may enhance its interaction with biological targets involved in cancer progression. Studies focusing on similar urea analogs have shown promising results against various cancer cell lines, indicating that this compound could be further explored for its anticancer potential .

Pesticide Development

The compound's triazole component is known for its fungicidal properties. Research into related compounds has highlighted their effectiveness as fungicides and bactericides in agricultural settings. By modifying the chemical structure of triazoles, researchers aim to develop new agrochemicals that can effectively combat plant diseases while promoting plant growth .

Plant Growth Regulation

The incorporation of the thiophene moiety may also contribute to the compound's ability to act as a plant growth regulator. Compounds with similar structures have been reported to induce stress tolerance in plants, thereby enhancing crop yield under adverse conditions .

Data Tables

Application Area Potential Benefits Relevant Studies
PharmaceuticalUrease inhibition
Anticancer properties
AgriculturalFungicidal activity
Plant growth regulation

Case Study 1: Urease Inhibition

A study evaluated the urease inhibitory activity of various thiourea derivatives, establishing a correlation between structural modifications and enhanced inhibitory effects. The findings suggest that introducing trifluoromethyl groups can significantly improve the potency of urease inhibitors .

Case Study 2: Anticancer Activity

Another investigation focused on the synthesis of urea analogs targeting cancer cell proliferation. Results indicated that specific substitutions on the urea moiety led to increased cytotoxicity against breast cancer cell lines, paving the way for further development of this compound as an anticancer agent .

Mechanism of Action

The mechanism by which 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves several molecular targets and pathways:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby altering their function. This is particularly relevant in its potential therapeutic applications.

  • Molecular Pathways: It may interact with signal transduction pathways, affecting cellular processes such as growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations :

  • Triazolone Core Modifications :
    • The target compound features a trifluoromethyl group at position 3 of the triazolone ring. In contrast, analogues like 1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea () place the trifluoromethyl group on a phenyl ring attached to the triazolone, altering electronic effects and steric bulk .
    • Halogen Substitutions : Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () replace the trifluoromethyl group with halogens (Cl, F), which may reduce metabolic stability but improve target affinity through halogen bonding .
  • Urea Chain Variations :
    • The thiophen-2-ylmethyl group in the target compound differs from analogues with furanyl (e.g., 4b in ) or pyridinyl substituents (e.g., 4c in ). These changes modulate solubility and hydrogen-bonding capacity .
Structure-Activity Relationship (SAR) Highlights
  • Trifluoromethyl vs. Halogens : The CF3 group in the target compound likely enhances membrane permeability compared to halogenated analogues but may reduce polarity-dependent target interactions .
  • Thiophene vs. Heteroaromatic Substituents : The thiophen-2-ylmethyl group may improve metabolic resistance over furan or pyridine derivatives, as sulfur-containing groups often slow oxidative degradation .

Biological Activity

The compound 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a novel derivative featuring a unique combination of a triazole ring and a thiophene moiety. This structure suggests potential biological activity across various pharmacological domains, including antibacterial, antifungal, and anticancer properties. This article aims to summarize the biological activities associated with this compound based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H17F3N4O2\text{C}_{15}\text{H}_{17}\text{F}_3\text{N}_4\text{O}_2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives. The compound was evaluated against various bacterial strains, demonstrating significant activity:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Pseudomonas aeruginosa0.500
Klebsiella pneumoniae0.300

These results indicate that the compound exhibits comparable or superior activity against resistant strains when compared to standard antibiotics like vancomycin and ciprofloxacin .

Antifungal Activity

The antifungal efficacy of the compound was assessed against common fungal pathogens. The Minimum Inhibitory Concentration (MIC) values were found to be promising:

Fungal Strain MIC (μg/mL)
Candida albicans0.200
Aspergillus fumigatus0.150
Geotrichum candidum0.300

The compound's triazole core contributes significantly to its antifungal activity, as triazoles are known for their ability to inhibit ergosterol biosynthesis in fungi .

Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. The antiproliferative activity was evaluated using the crystal violet assay:

Cell Line IC50 (μM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.0

The results indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Triazole Ring : Known for its broad-spectrum antimicrobial properties.
  • Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Thiophene Moiety : Contributes to increased biological activity through electron donation and stabilization of molecular interactions.

Research indicates that modifications in these regions can significantly alter the potency and selectivity of the compound against various pathogens and cancer cell lines .

Case Studies

Several case studies have been documented regarding the efficacy of similar triazole derivatives:

  • A study by Barbuceanu et al. demonstrated that mercapto-triazole derivatives exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus, with MIC values as low as 8 μg/mL .
  • Another investigation found that quinolone-triazole hybrids showed enhanced antibacterial and anticancer activities compared to their parent compounds, suggesting a synergistic effect when combining these scaffolds .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, and how are intermediates purified?

  • Methodology : The compound can be synthesized via multi-step reactions involving: (i) Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions (e.g., ethanol, 4–5 hours). (ii) Introduction of the trifluoromethyl group via nucleophilic substitution or radical-mediated reactions. (iii) Coupling of the thiophen-2-ylmethyl moiety using alkylation agents (e.g., bromoacetylthiophene) in the presence of a base like triethylamine.
  • Purification : Recrystallization from ethanol/water mixtures (1:2 ratio) is commonly used, achieving yields of 61–81% .
  • Validation : IR and 1H-/13C-NMR^1 \text{H-/}^{13}\text{C-NMR} confirm functional groups (e.g., C=O at ~1700 cm1^{-1}, trifluoromethyl protons at δ 3.8–4.2 ppm) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
  • Software : SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling high-resolution data and twinned crystals. Key steps include: (i) Structure solution via direct methods (SHELXD). (ii) Refinement of atomic coordinates and displacement parameters with SHELXL. (iii) Validation using R-factor metrics (target: <0.05) and residual electron density maps .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

  • Assays : (i) Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi). (ii) Antitumor potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values compared to controls like doxorubicin.
  • Controls : Include structurally analogous compounds (e.g., 4-[arylidene-amino]-5-thiophen-2-ylmethyl derivatives) to assess the impact of the trifluoromethyl group .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

  • Approach : (i) Comparative analysis : Replicate experiments under identical conditions (solvent, concentration, cell line). (ii) Statistical modeling : Use Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature). (iii) Structural validation : Re-examine compound purity via HPLC and SC-XRD to rule out polymorphic or stereochemical inconsistencies .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Optimization : (i) Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols). (ii) Catalysis : Screen transition-metal catalysts (e.g., Pd/C) for selective C–N coupling. (iii) Solvent selection : Replace ethanol with dimethylacetamide (DMAc) to improve solubility of intermediates .

Q. How can computational methods elucidate the mechanism of action for this compound?

  • Methods : (i) Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase). (ii) MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories. (iii) QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl vs. methyl) with bioactivity using Gaussian-based descriptors .

Q. What analytical techniques resolve ambiguities in NMR assignments for complex protons?

  • Techniques : (i) 2D NMR : HSQC and HMBC to correlate 1H^1 \text{H} and 13C^{13}\text{C} signals (e.g., distinguishing triazole N–CH2_2 from thiophene protons). (ii) Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in the triazole moiety). (iii) Isotopic labeling : Synthesize 19F ^{19}\text{F}-enriched analogs for unambiguous trifluoromethyl group tracking .

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